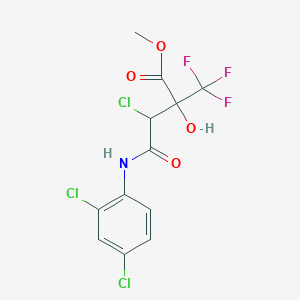
1-METHYL-4-NITRO-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-4-NITRO-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazole ring substituted with a nitro group, a thienylmethyl group, and a carboxamide group, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-METHYL-4-NITRO-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Nitration: Introduction of the nitro group can be done using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.
Thienylmethylation: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using a thienylmethyl halide.
Carboxamidation: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to improve efficiency.
Chemical Reactions Analysis
1-METHYL-4-NITRO-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Hydrolysis: The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with possible applications in drug discovery and development.
Medicine: Its unique structure may make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-METHYL-4-NITRO-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes.
Comparison with Similar Compounds
1-METHYL-4-NITRO-N-(2-THIENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
1-METHYL-4-NITRO-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the thienylmethyl group, which may affect its chemical and biological properties.
1-METHYL-4-NITRO-N-(2-FURANYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Contains a furanylmethyl group instead of a thienylmethyl group, which may influence its reactivity and applications.
1-METHYL-4-NITRO-N-(2-PHENYLMETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H10N4O3S |
|---|---|
Molecular Weight |
266.28g/mol |
IUPAC Name |
2-methyl-4-nitro-N-(thiophen-2-ylmethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C10H10N4O3S/c1-13-9(8(6-12-13)14(16)17)10(15)11-5-7-3-2-4-18-7/h2-4,6H,5H2,1H3,(H,11,15) |
InChI Key |
YFQCFKOTDQWOTF-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CS2 |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])C(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(1,3-benzodioxol-5-yl)-2-cyano-N-[1-(4-methylphenyl)ethyl]acrylamide](/img/structure/B457746.png)

![2-ethyl 4-isopropyl 5-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B457749.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B457753.png)
![(5Z)-3-ethyl-5-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457754.png)
![N-(4-{N-[(4-bromophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-methylbenzamide](/img/structure/B457755.png)

![Methyl 4,5-dimethyl-2-({[(pentafluorophenyl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B457758.png)
![ISOPROPYL 2-{[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B457760.png)
![5-(4-Methoxy-3-{[3-(trifluoromethyl)phenoxy]methyl}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457761.png)
![4-bromo-N-[2-(tert-butyl-NON-azoxy)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B457763.png)
![4-bromo-N-[5-bromo-2-(tert-butyl-NON-azoxy)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B457766.png)
![ethyl 2-[(3-{3-nitrophenyl}acryloyl)amino]-1-benzothiophene-3-carboxylate](/img/structure/B457767.png)
